molecular formula C25H26N4O2 B1663210 N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B1663210
M. Wt: 414.5 g/mol
InChI Key: IXLLRNNFUYEADZ-UHFFFAOYSA-N
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Description

N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.

Biological Activity

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide, also known as VU0155056, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26N4O2
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 1130067-18-3

The compound exhibits its biological activity primarily through the inhibition of specific pathways involved in cell proliferation and apoptosis. It has been shown to interact with various receptors and enzymes that are critical in cancer biology and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values ranged from 25 to 50 µM, indicating moderate effectiveness in inhibiting cell growth .
  • In Vivo Studies : In murine models bearing tumors, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. Flow cytometry analyses revealed increased apoptosis in treated cells, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

  • Cyclooxygenase Inhibition : The compound showed significant inhibition of COX enzymes, with IC50 values indicating potent activity against COX-2 (3.11 µM) compared to COX-1 (0.31 µM) .
  • NLRP3 Inflammasome Modulation : Studies indicated that this compound might inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Effect Observed
AnticancerMCF725Significant apoptosis induction
AnticancerU8745.2Tumor growth suppression in vivo
Anti-inflammatoryCOX-23.11Strong inhibition
Anti-inflammatoryCOX-10.31Moderate inhibition
NLRP3 InhibitionIn vitro assaysNot specifiedReduced inflammatory cytokine release

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Glioblastoma : A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced glioblastoma tumor sizes in mouse models, supporting its potential as a therapeutic agent for aggressive brain tumors .
  • Inflammatory Disease Model : Research indicated that administration of the compound in models of chronic inflammation resulted in decreased markers of inflammation and improved tissue healing outcomes .

Properties

IUPAC Name

N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLLRNNFUYEADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Reactant of Route 6
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N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

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